molecular formula C9H5F2NO6 B13521065 Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Cat. No.: B13521065
M. Wt: 261.14 g/mol
InChI Key: CUQBFUWRBDUPHF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate is a chemical compound with the molecular formula C9H5F2NO6 and a molecular weight of 261.14 g/mol . This compound is known for its unique structure, which includes a nitro group and two fluorine atoms attached to a dioxane ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets. The nitro group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5F2NO6

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C9H5F2NO6/c1-16-8(13)4-2-6-7(3-5(4)12(14)15)18-9(10,11)17-6/h2-3H,1H3

InChI Key

CUQBFUWRBDUPHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F

Origin of Product

United States

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